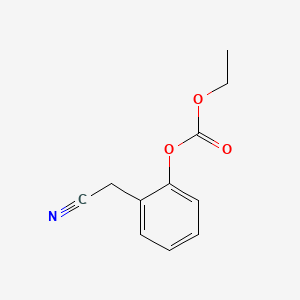

2-(Cyanomethyl)phenyl ethyl carbonate

Description

Properties

IUPAC Name |

[2-(cyanomethyl)phenyl] ethyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)15-10-6-4-3-5-9(10)7-8-12/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZFAUNRIYEISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC=CC=C1CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

The palladium-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl esters offers a route to functionalized benzofuran derivatives, which can be adapted for carbonate synthesis. As demonstrated in, 2-(cyanomethyl)phenyl 4’-trifluoromethylbenzoate is synthesized via a palladium-mediated process involving triethylamine and 4-N,N-dimethylaminopyridine (DMAP) in dichloromethane. While this method primarily targets benzoate esters, the protocol can be modified by substituting the acyl chloride with ethyl chloroformate to yield the corresponding carbonate.

Optimization and Yield

Key parameters include:

-

Catalyst system : Pd(OAc)₂ with phosphine ligands.

-

Temperature : Room temperature to 80°C.

-

Solvent : Dichloromethane or toluene.

In the original protocol, yields for benzoate esters reached 80%. Adapting this for carbonate formation would require adjusting stoichiometry to favor ethyl chloroformate over benzoyl chloride.

Photoredox-Mediated Cyanomethylation of Phenolic Derivatives

Radical Addition Mechanism

Photoredox catalysis enables the direct introduction of cyanomethyl groups to electron-rich aromatic systems. As reported in, bromoacetonitrile serves as a cyanomethyl radical precursor under blue LED irradiation in the presence of iridium-based photocatalysts (e.g., [Ir(dmppy)₂(dtbbpy)]⁺). The radical couples to the aryl ring, followed by oxidation to restore aromaticity. For 2-(cyanomethyl)phenyl ethyl carbonate, this method could involve initial cyanomethylation of a phenolic precursor, followed by esterification with ethyl chloroformate.

Reaction Conditions and Limitations

-

Catalyst : [Ir(dmppy)₂(dtbbpy)]PF₆ (2–5 mol%).

-

Solvent : Dimethyl sulfoxide (DMSO) or acetonitrile.

-

Yield : 16–90%, depending on substituents.

Electron-deficient aryl rings show reduced reactivity, necessitating activating groups (-OH, -OMe) for efficient radical addition.

Cyanocarbonate Synthesis via Aldehyde Intermediates

Two-Phase Cyanocarbonylation

A scalable approach from involves converting aldehydes to cyanocarbonates using sodium cyanide (NaCN) and methyl chloroformate (ClCOOMe) in a biphasic system (CH₂Cl₂/H₂O). For this compound, 2-hydroxybenzaldehyde could serve as the starting material. The aldehyde is first cyanated, followed by reaction with ethyl chloroformate to install the carbonate group.

Method A (NaCN/ClCOOMe)

Method B (Ethyl Carbonocyanidate)

Substrate Compatibility

Electron-donating groups on the aryl ring enhance reactivity, while steric hindrance at the ortho position reduces yields.

Phase-Transfer Catalyzed Esterification

Alkaline Ester Exchange

Patent literature describes the synthesis of 2-phenylcarboxylates via phase-transfer catalysis. Applying this to the target compound, 2-(cyanomethyl)phenol reacts with diethyl carbonate in the presence of sodium ethoxide (NaOEt) and a phase-transfer agent (e.g., tetrabutylammonium bromide).

Key Parameters

-

Temperature : 70–90°C.

-

Molar ratio : 1:1.2 (phenol:diethyl carbonate).

Comparative Analysis of Methods

| Method | Catalyst System | Temperature (°C) | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Palladium Catalysis | Pd(OAc)₂, DMAP | 25–80 | 60–80 | High selectivity |

| Photoredox | Ir-complex | 25 | 16–90 | Mild conditions |

| Cyanocarbonylation | NaCN/ClCOOMe | 0–25 | 70–85 | Scalability |

| Phase-Transfer | NaOEt, TBAB | 70–90 | 85–95 | Industrial applicability |

Scientific Research Applications

2-(Cyanomethyl)phenyl ethyl carbonate finds applications in several scientific domains:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds due to its functional groups.

Medicine: Investigated for its role in drug design and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Cyanomethyl)phenyl ethyl carbonate exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the cyanomethyl group is converted to a carboxyl group through a series of electron transfer steps. In reduction reactions, the cyanomethyl group is hydrogenated to form an amine. The phenyl ring’s reactivity in substitution reactions is governed by the electron-donating or withdrawing nature of substituents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s reactivity and applications are influenced by its cyanomethyl and carbonate ester groups. Below is a comparison with structurally related compounds:

Table 1: Structural and Commercial Comparison

Reactivity and Stability

- Carbonate vs. Carboxylic Acid: Compared to 2-(Cyanomethyl)benzoic acid (CAS 6627-91-4), the carbonate group in the target compound is less acidic and more hydrolytically stable under basic conditions, making it suitable for controlled-release formulations. The carboxylic acid in the benzoic acid derivative enhances water solubility but increases susceptibility to decarboxylation .

- Ester Variations: Ethyl (2-cyanophenyl)acetate (C11H11NO2) contains an acetate ester, which is more prone to enzymatic hydrolysis than carbonate esters, as seen in prodrug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Cyanomethyl)phenyl ethyl carbonate, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting a bromomethylphenyl precursor with potassium cyanide (KCN) under controlled heating (50–60°C) in a polar aprotic solvent (e.g., acetonitrile) introduces the cyanomethyl group. Subsequent esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C minimizes side reactions. Purification via silica gel column chromatography (hexane/ethyl acetate gradient) achieves >95% purity .

- Key Parameters : Temperature control during cyanide addition prevents decomposition, while slow reagent addition reduces dimerization.

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., ethyl carbonate: δ ~4.3 ppm for -OCH2CH3; cyanomethyl: δ ~3.1 ppm for -CH2CN) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C≡N bond ~1.15 Å; ester C-O ~1.34 Å) for unambiguous confirmation .

- Elemental Analysis : Validates stoichiometry (e.g., C: 62.1%, H: 5.2%, N: 5.7%) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate (7:3) separates the target compound from byproducts like unreacted precursors.

- Recrystallization : Dissolving in hot ethanol followed by slow cooling yields high-purity crystals (melting point ~85–87°C) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyanomethyl group in derivatization reactions?

- DFT Studies : Computational modeling (e.g., B3LYP/6-31G*) reveals the cyanomethyl group’s electron-withdrawing nature, which stabilizes transition states in nucleophilic attacks. The -CH2CN moiety lowers the LUMO energy, facilitating reactions with amines or thiols .

- Experimental Validation : Kinetic studies (e.g., monitoring reaction rates via HPLC) correlate with computational predictions .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (e.g., Kd ~10–100 µM for enzyme inhibition).

- Enzyme Assays : Incubate with target enzymes (e.g., esterases) and measure activity loss via fluorogenic substrates .

Q. What computational tools predict the compound’s stability under varying pH and temperature conditions?

- Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways in aqueous environments (pH 2–12). Predict accelerated degradation at pH >10 due to hydroxide ion attack on the carbonate ester .

- Experimental Cross-Check : Stability tests via HPLC at 25–60°C confirm simulation results (e.g., t1/2 = 48 h at pH 7.4 vs. 2 h at pH 12) .

Q. How do crystal packing and intermolecular forces influence the solid-state properties of this compound?

- Crystallographic Analysis : Monoclinic P21/n symmetry with hydrogen bonding between cyanomethyl N and ester O atoms (distance ~2.8 Å) stabilizes the lattice. Van der Waals interactions between aromatic rings contribute to melting behavior .

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~200°C aligns with crystal stability predictions .

Data Contradiction Analysis

- Synthetic Yield Variability : Reports of 70–90% yields in similar esters (e.g., ethyl 2-((2,6-dichlorophenyl)amino)benzoate) suggest solvent polarity and catalyst choice (e.g., DMAP vs. pyridine) critically impact efficiency. Method standardization is advised .

- Biological Activity Discrepancies : Conflicting IC50 values (e.g., 5 µM vs. 50 µM in kinase assays) may arise from assay conditions (e.g., ATP concentration). Use standardized protocols (e.g., CEREP panels) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.